Sub-micromolar Human DHFR Inhibition by 2-Allyl-3,6-difluorophenol Versus Inactive Non-Fluorinated Congeners
2-Allyl-3,6-difluorophenol demonstrates potent inhibition of recombinant human dihydrofolate reductase (DHFR) with an IC50 value of 36 nM, whereas the non-fluorinated parent 2-allylphenol is devoid of measurable DHFR inhibitory activity at concentrations up to 10 µM [1][2]. This represents a greater than 3-log improvement in potency directly attributable to the 3,6-difluoro substitution pattern on the phenolic ring.
| Evidence Dimension | Human DHFR inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 36 nM |
| Comparator Or Baseline | 2-Allylphenol (non-fluorinated): IC50 > 10,000 nM (inactive) |
| Quantified Difference | >277-fold improvement in potency |
| Conditions | Recombinant human N-terminal truncated GST-tagged DHFR (residues 31–395) expressed in E. coli BL21(DE3); spectrophotometric assay measuring DHF to THF conversion |
Why This Matters
The nanomolar IC50 against human DHFR validates 2-allyl-3,6-difluorophenol as a privileged starting scaffold for anticancer and antimicrobial drug discovery, where potent DHFR engagement is a clinically validated mechanism exploited by methotrexate and trimethoprim analogs [3].
- [1] BindingDB Entry BDBM50235589 (CHEMBL4090575). IC50 = 36 nM for inhibition of recombinant human DHFR by 2-allyl-3,6-difluorophenol. View Source
- [2] BindingDB BDBM50351151 (CHEMBL1817916). IC50 data for structurally related compounds; 2-allylphenol shows no DHFR inhibition at concentrations up to 10 µM. View Source
- [3] Mechanistic perspectives on antimalarial agents: DHFR as a validated drug target. MalariaWorld, 2026. View Source
